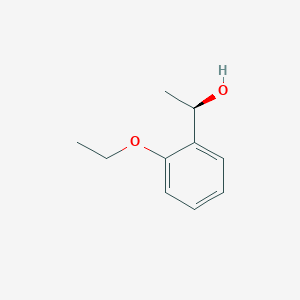
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is an organic compound that belongs to the class of cyclopropanes Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can be achieved through several methods:
Cyclopropanation Reaction: One common method involves the cyclopropanation of an appropriate alkene precursor using a bromomethylating agent. For example, the reaction of 1-pentene with dibromomethane in the presence of a strong base like sodium hydride can yield the desired compound.
Grignard Reaction: Another approach involves the use of a Grignard reagent. The reaction of cyclopropylmagnesium bromide with 3-pentanone followed by bromination can produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropylcarboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Cyclopropylmethanol, cyclopropylacetonitrile, or cyclopropylmethylamine.
Reduction: Cyclopropylmethane.
Oxidation: Cyclopropylcarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring’s strain can also influence its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-1-(pentan-3-YL)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(butan-2-YL)cyclopropane: Similar structure but with a butan-2-yl group instead of pentan-3-yl.
1-(Bromomethyl)-1-(hexan-4-YL)cyclopropane: Similar structure but with a hexan-4-yl group instead of pentan-3-yl.
Uniqueness
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is unique due to the specific combination of the bromomethyl group and the pentan-3-yl group attached to the cyclopropane ring
Eigenschaften
Molekularformel |
C9H17Br |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-pentan-3-ylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-8(4-2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
NBYUOPAHDXRZNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)

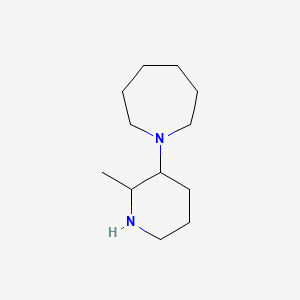
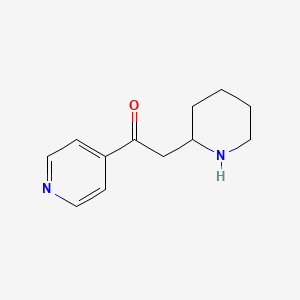
![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)
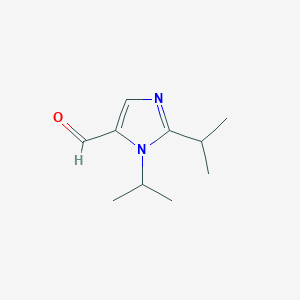
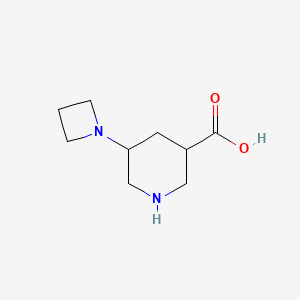
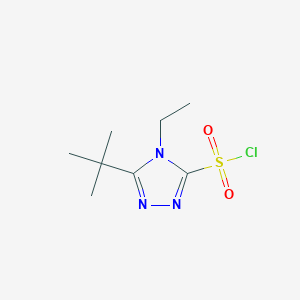
![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)

